molecular formula C12H10BrF2N3O B12994915 2-Bromo-9-(2,4-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine

2-Bromo-9-(2,4-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine

Cat. No.: B12994915
M. Wt: 330.13 g/mol
InChI Key: NWAUHLCVHBVWER-UHFFFAOYSA-N
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Description

2-Bromo-9-(2,4-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine is a heterocyclic compound that belongs to the class of triazolo-oxazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with an oxazepine ring, makes it an interesting subject for research and development.

Preparation Methods

The synthesis of 2-Bromo-9-(2,4-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine typically involves the construction of the triazole ring followed by the formation of the oxazepine ring. One common method involves the reaction of 2,4-difluoroaniline with a brominated triazole precursor under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

2-Bromo-9-(2,4-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The triazole and oxazepine rings can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-9-(2,4-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-9-(2,4-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The oxazepine ring can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-9-(2,4-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine include other triazolo-oxazepines and triazolo-triazines. These compounds share structural similarities but differ in their biological activities and applications. For example:

Properties

Molecular Formula

C12H10BrF2N3O

Molecular Weight

330.13 g/mol

IUPAC Name

2-bromo-9-(2,4-difluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-c][1,4]oxazepine

InChI

InChI=1S/C12H10BrF2N3O/c13-12-16-11-10(19-5-1-4-18(11)17-12)8-3-2-7(14)6-9(8)15/h2-3,6,10H,1,4-5H2

InChI Key

NWAUHLCVHBVWER-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=N2)Br)C(OC1)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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